4-chloro-N-(pyrimidin-2-yl)butanamide

Catalog No.
S779464
CAS No.
27179-31-3
M.F
C8H10ClN3O
M. Wt
199.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-(pyrimidin-2-yl)butanamide

CAS Number

27179-31-3

Product Name

4-chloro-N-(pyrimidin-2-yl)butanamide

IUPAC Name

4-chloro-N-pyrimidin-2-ylbutanamide

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

InChI

InChI=1S/C8H10ClN3O/c9-4-1-3-7(13)12-8-10-5-2-6-11-8/h2,5-6H,1,3-4H2,(H,10,11,12,13)

InChI Key

TZAPCCZHAICKIJ-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)NC(=O)CCCCl

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CCCCl

4-chloro-N-(pyrimidin-2-yl)butanamide is an organic compound with the molecular formula C₈H₁₀ClN₃O. It features a chloro substituent on the butanamide chain and a pyrimidinyl group, which contributes to its potential biological activity. The compound is characterized by its white crystalline powder form and a molecular weight of approximately 199.64 g/mol . Its structure includes a butanamide backbone linked to a pyrimidine ring, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 4-chloro-N-(pyrimidin-2-yl)butanamide can be attributed to its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the amide group can undergo hydrolysis under acidic or basic conditions. Additionally, the compound may engage in coupling reactions with various nucleophiles, potentially leading to the formation of more complex derivatives.

4-chloro-N-(pyrimidin-2-yl)butanamide exhibits significant biological activity that warrants further investigation. Preliminary studies suggest that it may possess antimicrobial properties, and it has been evaluated for its efficacy against various pathogens. The presence of the pyrimidine moiety is often associated with enhanced biological activity, as seen in other pyrimidine derivatives that serve as pharmaceutical agents .

The synthesis of 4-chloro-N-(pyrimidin-2-yl)butanamide can be achieved through several methods:

  • Direct Amidation: Reaction of 4-chlorobutyric acid with pyrimidine-2-amine under appropriate conditions (e.g., using coupling reagents like EDC or DCC).
  • Substitution Reactions: Starting from 4-chlorobutyronitrile, which can be converted to the corresponding amide by hydrolysis followed by reaction with pyrimidine-2-amine.
  • Multi-step Synthesis: Involves the synthesis of an intermediate compound followed by further functionalization to introduce the pyrimidine ring.

These methods may vary in terms of yield and purity depending on the specific conditions employed during synthesis.

4-chloro-N-(pyrimidin-2-yl)butanamide has potential applications in pharmaceutical research due to its biological activity. It may serve as a lead compound for developing new antimicrobial agents or other therapeutic drugs targeting specific diseases. Additionally, it can be utilized in biochemical assays and as a reference standard in analytical chemistry due to its well-defined structure and properties .

Interaction studies involving 4-chloro-N-(pyrimidin-2-yl)butanamide focus on its binding affinity to various biological targets, including enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Preliminary findings suggest that this compound may interact with specific proteins involved in metabolic pathways or pathogen resistance mechanisms, although further research is needed to confirm these interactions.

Several compounds share structural similarities with 4-chloro-N-(pyrimidin-2-yl)butanamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamideContains an additional phenoxy groupPotentially enhanced lipophilicity
4-chloro-N-(5-chloropyridin-2-yl)butanamidePyridine instead of pyrimidineAltered electronic properties affecting activity
4-chloro-N-(thiazol-2-yl)butanamideThiazole ring instead of pyrimidineDifferent biological activity profile

These compounds highlight the diversity within this chemical class while emphasizing the unique structural features of 4-chloro-N-(pyrimidin-2-yl)butanamide that may contribute to its distinct biological activities and potential applications in drug development .

XLogP3

0.1

Wikipedia

4-Chloro-N-(pyrimidin-2-yl)butanamide

Dates

Modify: 2023-08-15

Explore Compound Types